(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a benzodioxole group at position 3 and a 2-methoxybenzylidene moiety at position 4. Its E-configuration at the benzylidene double bond distinguishes it from Z-isomers, which are more commonly reported in literature . Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, making this compound a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-yl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c1-21-13-5-3-2-4-11(13)8-16-17(20)19(18(24)25-16)12-6-7-14-15(9-12)23-10-22-14/h2-9H,10H2,1H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHFDIKSGRATFW-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a thiazolidin-4-one core structure, which is known for its versatility in medicinal chemistry. The presence of the benzo[d][1,3]dioxole and methoxybenzylidene substituents enhances its pharmacological profile. The thiazolidin-4-one scaffold is recognized for its ability to interact with various biological targets, making it a promising candidate for drug development.
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer activity through several mechanisms:
- Cell Cycle Arrest : Many thiazolidin-4-one compounds induce cell cycle arrest in cancer cells, which is critical for inhibiting tumor growth. For instance, studies have shown that these compounds can affect the expression of proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases (CDKs) .
- Apoptosis Induction : Compounds like this compound promote apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial proteins such as Bax and Bcl-2. This leads to increased cytochrome c release and activation of caspases .
- EGFR Inhibition : The compound has been reported to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. This inhibition can lead to reduced proliferation and survival of cancer cells .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits potent activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results indicate that the compound is more effective than doxorubicin in certain contexts, particularly against HCT116 cells .
Other Biological Activities
In addition to its anticancer properties, thiazolidin-4-one derivatives have been investigated for other biological activities:
- Antioxidant Activity : Some derivatives demonstrate significant antioxidant effects by scavenging free radicals and reducing oxidative stress .
- Antimicrobial Activity : Thiazolidin-4-one derivatives have shown promise against various bacterial strains, indicating potential as antimicrobial agents .
Case Studies
A notable study explored the synthesis of new thiazolidinone derivatives and their biological evaluations. The findings revealed that modifications on the thiazolidinone scaffold could enhance anticancer activity while maintaining low toxicity towards normal cells . Another study focused on molecular docking simulations to predict interactions with acetylcholinesterase (AChE), suggesting potential neuroprotective effects alongside anticancer properties .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes. The compound's structure can be confirmed through various spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, the characteristic peaks in the IR spectrum indicate the presence of functional groups typical of thiazolidinones and dioxoles.
Anticonvulsant Activity
Research has indicated that derivatives of benzo[d][1,3]dioxole exhibit anticonvulsant properties. A study synthesized several compounds based on this scaffold and tested their efficacy using the maximal electroshock (MES) model. The results showed promising anticonvulsant activity, suggesting that modifications to the benzo[d][1,3]dioxole structure could enhance therapeutic effects against seizures .
Antimicrobial Properties
Thiazolidinone derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds similar to this compound exhibit significant inhibition against various bacterial strains. For instance, a compound with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing effective bactericidal action .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has also been explored. Compounds derived from this class have been screened for cyclooxygenase (COX) inhibition, revealing significant activity against COX-2, which is associated with inflammatory processes. The anti-inflammatory efficacy was compared to standard drugs like diclofenac .
Anticancer Activity
Recent studies have suggested that thiazolidinone derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. The specific compound discussed has shown potential in inhibiting tumor growth in vitro and in vivo models .
Case Study 1: Anticonvulsant Screening
In a study conducted by researchers at a prominent university, several thiazolidinone derivatives were synthesized and tested for anticonvulsant activity using animal models. One derivative showed an ED50 value of 9.8 mg/kg with a protective index comparable to established antiepileptic drugs, indicating its potential as a therapeutic agent for epilepsy .
Case Study 2: Antimicrobial Testing
A series of compounds similar to this compound were evaluated for their antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their potential use in treating infections .
Chemical Reactions Analysis
Reaction Conditions:
| Component | Quantity/Parameter | Role |
|---|---|---|
| Thiazolidinone derivative | 0.374 mmol | Core scaffold |
| 2-Methoxybenzaldehyde | 0.374 mmol | Aldehyde reactant |
| Triethylamine | 0.748 mmol | Base catalyst |
| Ethanol | 3 mL | Solvent |
| Microwave irradiation | 2 hours at 100°C | Reaction acceleration |
The reaction proceeds via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the aldehyde carbonyl. This forms an α,β-unsaturated ketone (benzylidene moiety) with an (E)-configuration , favored due to steric and electronic factors .
Post-Reaction Workup :
-
Cooling the mixture precipitates the product.
-
Washing with ethanol (2×5 mL) and methanol (2×5 mL) removes unreacted reagents.
Structural and Spectral Characterization
The compound’s structure is confirmed via spectroscopic methods:
Key Spectral Data :
| Technique | Observed Data | Inference |
|---|---|---|
| IR (cm⁻¹) | 1685–1710 (C=O), 1250–1280 (C=S), 1580–1600 (C=C) | Thiazolidinone and benzylidene moieties |
| ¹H NMR | δ 7.8–8.1 (d, 1H, CH=), 6.7–7.5 (m, aromatic), 3.9 (s, 3H, OCH₃) | (E)-configuration and substituents |
| ¹³C NMR | δ 192.5 (C=O), 165.3 (C=S), 148.2 (OCH₃), 125–135 (aromatic carbons) | Core scaffold and substituents |
| MS (m/z) | 413 [M+H]⁺ | Molecular ion confirmation |
Reactivity and Functionalization
The compound’s reactivity is influenced by:
-
Thioxo group (C=S) : Susceptible to nucleophilic substitution or oxidation.
-
Benzylidene moiety : Participates in cycloaddition or hydrogenation reactions.
-
Methoxy group : Modulates electronic effects and directs electrophilic substitution .
Biological Relevance
While the focus is on chemical reactions, the compound’s 2-thioxothiazolidinone core is associated with:
Stability and Degradation
Thermogravimetric analysis (TGA) of analogous thiazolidinones shows decomposition onset at 190–220°C . Stability under ambient conditions is attributed to intramolecular hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 3 and 5
The structural and functional diversity of rhodanine derivatives arises from substituents at positions 3 and 5. Key comparisons include:
Position 3 Modifications
- Benzo[d][1,3]dioxol-5-yl (Target Compound) : This methylenedioxy group enhances electron density and may improve binding to aromatic receptors through π-π interactions .
- Aminoethyl Derivatives (Holota et al.): Amino groups introduce hydrogen-bonding capabilities, enhancing interactions with polar targets (e.g., enzymes) .
Position 5 Modifications
- 2-Methoxybenzylidene (Target Compound) : The methoxy group at the ortho position may sterically hinder rotation, stabilizing the E-configuration. It also contributes to electron-donating effects .
- 2-Methylbenzylidene (D9, ) : Methyl substituents offer steric bulk without significant electronic effects, possibly reducing metabolic degradation .
Structural and Crystallographic Features
- Configuration : The E-configuration of the target compound contrasts with Z-isomers (e.g., (Z)-5-(2-fluorobenzylidene) derivatives), which exhibit distinct spatial arrangements affecting molecular packing and bioactivity .
- Solvate Effects: The target compound’s methanol solvate (cf. dimethylsulfoxide in Barreiro et al., 2007) influences crystal lattice stability and dissolution properties .
- Software for Analysis : SHELX programs are widely used for structural determination, ensuring high-resolution refinement of rhodanine derivatives .
Physicochemical Properties
- Solubility: Aminoethyl derivatives (e.g., Holota et al.) show higher aqueous solubility due to ionizable amino groups, whereas the target compound’s benzodioxole group may limit solubility .
- Melting Points: The target compound’s methanol solvate likely lowers its melting point compared to non-solvated analogues (e.g., 83–85°C for Holota’s compound 3) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) under basic conditions. Key parameters include:
- Catalyst : Anhydrous sodium acetate or ammonium acetate .
- Solvent : Ethanol or glacial acetic acid, which stabilizes intermediates .
- Reaction time : 6–7 hours under reflux, monitored by TLC for completion .
- Yield optimization : Purification via recrystallization (e.g., ethanol) improves purity, achieving ~85% yield .
Q. How is the (E)-configuration of the benzylidene group confirmed experimentally?
- Methodology :
- NMR spectroscopy : The coupling constant (J) between the α,β-unsaturated protons (typically 12–16 Hz for trans configuration) confirms the (E)-isomer .
- X-ray crystallography : Resolves spatial arrangement of substituents around the double bond .
- IR spectroscopy : Absence of a C=O stretch at ~1680 cm⁻¹ excludes the (Z)-isomer .
Q. What standard assays are used to evaluate its in vitro antimicrobial activity?
- Methodology :
- Agar dilution/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .
- Controls : Include reference drugs (e.g., ciprofloxacin) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can selectivity for enzyme targets (e.g., ROS-related pathways) be evaluated?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ against targets like NADPH oxidase or SOD isoforms using fluorogenic substrates .
- Cellular ROS detection : Use probes like DCFH-DA in treated vs. untreated cells to quantify ROS suppression .
- Competitive binding studies : Compare inhibition kinetics with known inhibitors (e.g., apocynin) to assess specificity .
Q. What computational approaches are used to predict binding modes with hemoglobin subunits?
- Methodology :
- Molecular docking (AutoDock/Vina) : Dock the compound into hemoglobin’s α/β subunit pockets (PDB: 1HHO) .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- Free energy calculations (MM/PBSA) : Quantify binding affinity and key residue contributions .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with varying substituents (e.g., -Cl, -OCH₃) and compare activities .
- Electron-withdrawing/donating effects : Correlate Hammett σ values with antimicrobial potency .
- LogP measurements : Assess lipophilicity’s role in membrane permeability (e.g., via shake-flask method) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
